molecular formula C10H12F3N B13975635 N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine

N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine

Cat. No.: B13975635
M. Wt: 203.20 g/mol
InChI Key: UBTNDJBAAZSBLF-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine: is an organic compound characterized by the presence of an ethylbenzyl group attached to a trifluoromethanamine moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves a multi-step process. One common route includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or hydrocarbons.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism by which N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

  • N-(4-ethylbenzyl)-N-methylamine
  • N-(4-ethylbenzyl)-3-(4-morpholinyl)-1-propanamine
  • N-(4-chlorophenyl)-N’-(4-ethylbenzyl)ethanediamide

Uniqueness: N-(4-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C10H12F3N/c1-2-8-3-5-9(6-4-8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3

InChI Key

UBTNDJBAAZSBLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(F)(F)F

Origin of Product

United States

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